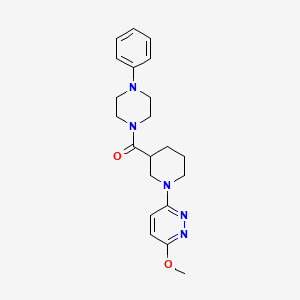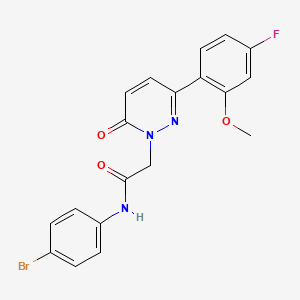
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The methoxypyridazinyl group can be synthesized through a series of reactions involving methoxylation and cyclization of appropriate precursors. The piperidinyl group is often introduced through a nucleophilic substitution reaction, while the phenylpiperazinyl group can be synthesized via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone: shares similarities with other compounds that contain piperidinyl and piperazinyl groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C21H27N5O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H27N5O2/c1-28-20-10-9-19(22-23-20)26-11-5-6-17(16-26)21(27)25-14-12-24(13-15-25)18-7-3-2-4-8-18/h2-4,7-10,17H,5-6,11-16H2,1H3 |
InChI 键 |
WKTWZDYDVTTWJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-cyanobenzyl)piperidin-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10988170.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide](/img/structure/B10988187.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10988193.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10988197.png)
![4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10988207.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B10988214.png)
![4-({[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperazine-1-carbaldehyde](/img/structure/B10988215.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10988220.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B10988224.png)
![6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10988240.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide](/img/structure/B10988256.png)
![4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10988264.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10988271.png)

